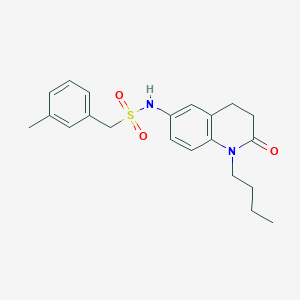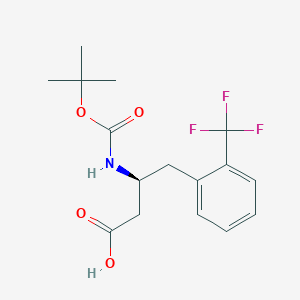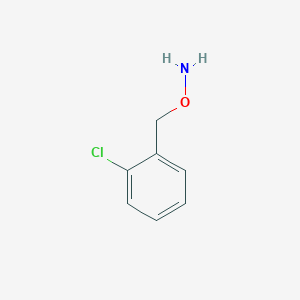
3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, a benzoyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety
Mecanismo De Acción
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiophene derivatives are known to have a variety of effects, depending on their specific targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group is then introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
The azetidine ring is formed via cyclization reactions, often involving the use of azetidinone intermediates. The final step involves the formation of the oxazolidine-2,4-dione moiety, which can be achieved through cyclization reactions involving amino acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.
Aplicaciones Científicas De Investigación
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, have shown significant pharmacological activity.
Azetidinones: These compounds are known for their antimicrobial properties and are used in the synthesis of β-lactam antibiotics.
Oxazolidinones: This class of compounds includes antibiotics like linezolid, which are effective against Gram-positive bacteria.
Uniqueness
What sets 3-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-15-10-23-17(22)19(15)13-8-18(9-13)16(21)12-5-3-11(4-6-12)14-2-1-7-24-14/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCSHJMZZVKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-2-carboxamide](/img/structure/B2774293.png)




![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)




![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)
